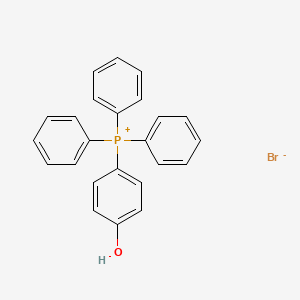
(4-Hydroxyphenyl)triphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)triphenylphosphoniumbromide is a quaternary phosphonium salt with the molecular formula C25H22BrOP. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-hydroxyphenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with 4-bromophenol. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the bromine atom of 4-bromophenol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using microwave irradiation techniques. This method offers the advantage of reduced reaction times and higher yields. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Hydroxyphenyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)triphenylphosphoniumbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential antimicrobial properties against pathogenic microorganisms.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating their transformation in chemical reactions. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
- (4-Bromobenzyl)triphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium bromide
Comparison: (4-Hydroxyphenyl)triphenylphosphoniumbromide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs, which may lack this functional group .
Propriétés
Formule moléculaire |
C24H20BrOP |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19OP.BrH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
Clé InChI |
OJBUAYQWESRPQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


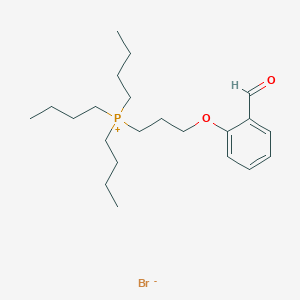
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

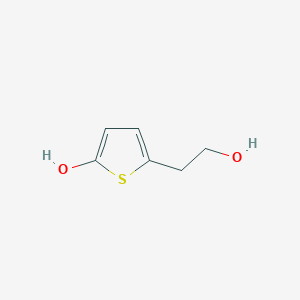

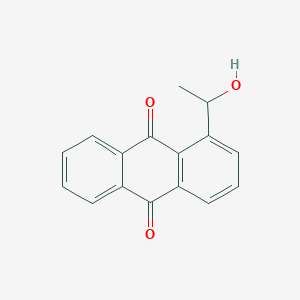
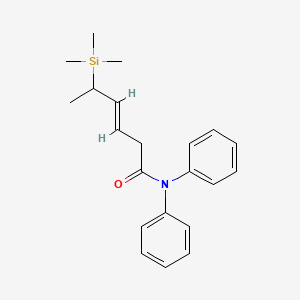
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
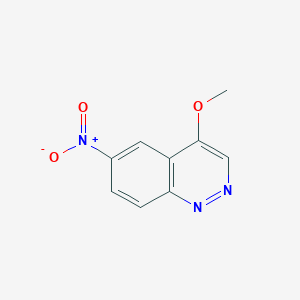
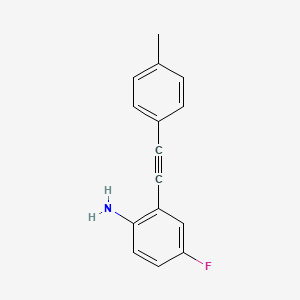
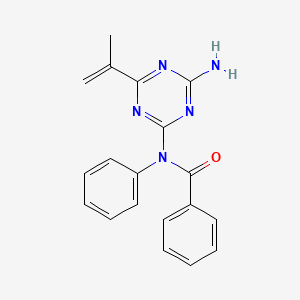
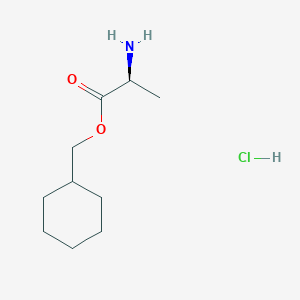
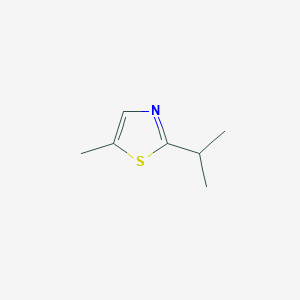
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
